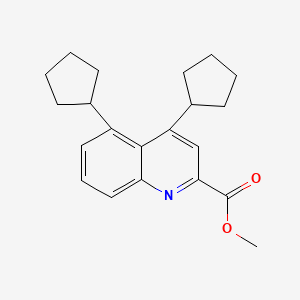
Methyl 4,5-dicyclopentylquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of methyl 4,5-dicyclopentylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted anilines with aldehydes and ketones in the presence of catalysts can yield quinoline derivatives . Industrial production methods often employ solvent-free, microwave-assisted, or catalytic processes to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Methyl 4,5-dicyclopentylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the quinoline ring.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed depend on the nature of the substituents and the reaction conditions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of methyl 4,5-dicyclopentylquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and affecting cellular pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl 4,5-dicyclopentylquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Quinoline N-oxides: Studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
753487-56-8 |
|---|---|
Formule moléculaire |
C21H25NO2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
methyl 4,5-dicyclopentylquinoline-2-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-24-21(23)19-13-17(15-9-4-5-10-15)20-16(14-7-2-3-8-14)11-6-12-18(20)22-19/h6,11-15H,2-5,7-10H2,1H3 |
Clé InChI |
AECMZRMBFGRKGF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=CC=CC(=C2C(=C1)C3CCCC3)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


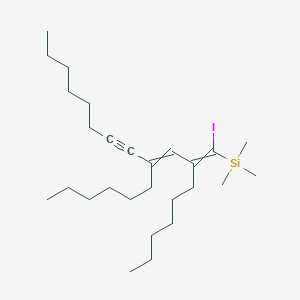
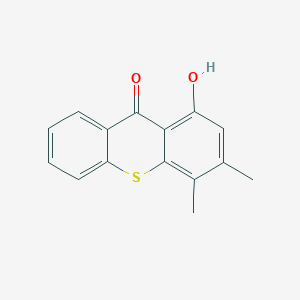
![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)
![N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide](/img/structure/B14206307.png)
![2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile](/img/structure/B14206313.png)

![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)
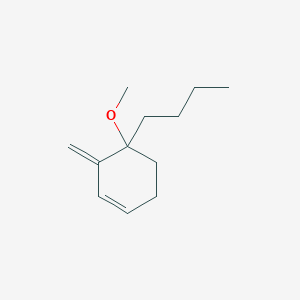
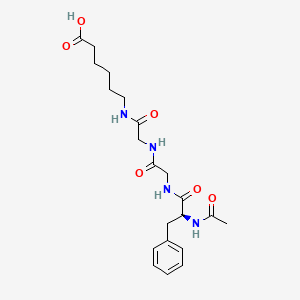
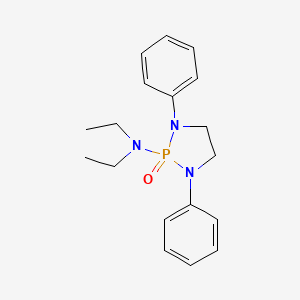
![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)
![4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14206356.png)
